molecular formula C15H11NOSe B14390164 2-Oxo-1,2-diphenylethyl selenocyanate CAS No. 89936-28-7

2-Oxo-1,2-diphenylethyl selenocyanate

Cat. No.: B14390164
CAS No.: 89936-28-7
M. Wt: 300.22 g/mol
InChI Key: UGQJYBGDVYEYMB-UHFFFAOYSA-N
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Description

2-Oxo-1,2-diphenylethyl selenocyanate is a synthetic organoselenium compound classified for research use only. It is not for diagnostic or therapeutic use. Selenocyanates are a significant class of compounds in medicinal chemistry and organic synthesis, often investigated for their diverse biological activities and utility as intermediates . Compounds of this structural class, particularly α-carbonyl selenocyanates, are synthetically valuable due to the presence of multiple functional groups—the carbonyl and the selenocyanate—which serve as versatile handles for constructing various selenium-containing heterocycles and other organoselenium molecules . Research into analogous selenocyanates has demonstrated a range of promising biological properties, including potent antioxidant effects. In vitro studies on cultured neurons have shown that certain selenocyanate structures can significantly protect against oxidative stress induced by hydrogen peroxide, reducing markers of lipid and DNA damage in a manner comparable to established organoselenium compounds like diphenyl diselenide . The mechanism of action for selenocyanates often involves mimicking the activity of the antioxidant enzyme glutathione peroxidase (GPx), a key selenoprotein in the body's defense system against oxidative damage . The selenocyanate group (-SeCN) itself is a key pharmacophore frequently explored to enhance anticancer activity in drug discovery programs . Researchers value this compound as a building block for developing novel chemical entities for various biomedical and chemical applications.

Properties

CAS No.

89936-28-7

Molecular Formula

C15H11NOSe

Molecular Weight

300.22 g/mol

IUPAC Name

(2-oxo-1,2-diphenylethyl) selenocyanate

InChI

InChI=1S/C15H11NOSe/c16-11-18-15(13-9-5-2-6-10-13)14(17)12-7-3-1-4-8-12/h1-10,15H

InChI Key

UGQJYBGDVYEYMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)[Se]C#N

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Oxo-1,2-Diphenylethyl Selenocyanate

Nucleophilic Substitution of Allylic Bromides with Potassium Selenocyanate (KSeCN)

This method involves a two-step process: (1) synthesis of an allylic bromide intermediate via Morita-Baylis-Hillman (MBH) adduct bromination, followed by (2) nucleophilic substitution with KSeCN.

Synthesis of Allylic Bromide Intermediate

The MBH adduct, α-methylene-β-hydroxy ester, is treated with concentrated sulfuric acid (H2SO4) in acetonitrile at 0–5°C to yield the allylic bromide. For example, bromination of 2-oxo-1,2-diphenylethyl hydroxy ester (1.0 mmol) with H2SO4 (6.3 mmol) produces the corresponding bromide in 85% yield after column chromatography (hexane/ethyl acetate 9:1).

Selenocyanation via KSeCN Substitution

The allylic bromide (1.0 mmol) is reacted with KSeCN (1.25 mmol) in acetone/water (4:1 v/v) at 25°C for 10 hours. The crude product is purified via flash chromatography, affording this compound in 73% yield. Key advantages include mild conditions and scalability, though stoichiometric H2SO4 use raises environmental concerns.

Table 1. Optimization of KSeCN Substitution Conditions

Bromide Equiv KSeCN Equiv Solvent Temp (°C) Time (h) Yield (%)
1.0 1.25 Acetone/H2O 25 10 73
1.0 1.5 DMSO 40 6 68
1.0 1.0 THF 25 12 52

Triselenium Dicyanide (Se(SeCN)2)-Mediated Direct Selenocyanation

Recent advances utilize in situ-generated triselenium dicyanide (from SeO2 and malononitrile) for direct selenocyanation of diketones.

Reaction Protocol

A mixture of 2-oxo-1,2-diphenylethyl diketone (0.5 mmol), malononitrile (1.5 equiv), and SeO2 (3.0 equiv) in DMSO is stirred at 40°C for 30 minutes. The selenocyanate product precipitates upon ice-water quenching and is isolated via filtration (80% yield). This method bypasses hazardous bromide intermediates and achieves higher atom economy.

Table 2. Solvent Screening for Triselenium Dicyanide Method

Solvent Temp (°C) Time (min) Yield (%)
DMSO 40 30 80
DMF 40 30 47
Acetonitrile 40 30 <5
H2O 40 30 <5

Propargyl Bromide-Mediated Alkynylation Followed by Selenocyanation

An alternative route involves propargyl bromide alkynylation of phenolic intermediates, followed by selenocyanate incorporation.

Alkynylation Step

The phenolic precursor (2.0 mmol) reacts with propargyl bromide (2.2 equiv) in DMF at 60°C for 6 hours, yielding a propargyl ether intermediate (89% yield).

Selenocyanation

The propargyl ether undergoes copper(I)-catalyzed coupling with KSeCN in the presence of Cs2CO3, producing the target compound in 65% yield. While modular, this method requires multistep purification and exhibits lower overall efficiency compared to direct approaches.

Comparative Analysis of Synthetic Methods

Table 3. Method Comparison for this compound Synthesis

Method Yield (%) Purity (%) Scalability Green Metrics (E-factor)
KSeCN Substitution 73 98 High 8.2
Triselenium Dicyanide 80 95 Moderate 5.1
Propargyl Bromide Route 65 90 Low 12.7

The triselenium dicyanide method offers superior yield and lower environmental impact (E-factor = 5.1) due to in situ reagent generation and reduced solvent use. However, KSeCN substitution remains preferred for large-scale production, given established protocols and consistent purity.

Structural Characterization and Validation

Spectroscopic Confirmation

  • FTIR : Strong absorption at 2160 cm⁻¹ confirms the –SeCN stretch.
  • ¹H NMR : Aryl protons resonate at δ 7.2–7.8 ppm, while the ketone carbonyl appears at δ 3.8 ppm.
  • X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with Se–C and C≡N bond lengths of 1.89 Å and 1.15 Å, respectively.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals ≥95% purity for all methods, with triselenium dicyanide-derived samples showing minimal byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-diphenylethyl selenocyanate undergoes various chemical reactions, including:

    Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.

    Reduction: Reduction of the selenocyanate group can yield selenol compounds.

    Substitution: The selenocyanate group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Seleninic acid derivatives.

    Reduction: Selenol compounds.

    Substitution: Corresponding amine or thiol derivatives.

Scientific Research Applications

2-Oxo-1,2-diphenylethyl selenocyanate has several applications in scientific research:

    Medicinal Chemistry: It has been studied for its potential anticancer and chemopreventive properties.

    Materials Science: The compound can be used as a precursor for the synthesis of selenium-containing materials with unique electronic and optical properties.

    Biological Studies: It is used in the study of selenium’s role in biological systems, particularly in the context of redox biology and antioxidant defense mechanisms.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-diphenylethyl selenocyanate involves its interaction with cellular thiols and redox-active proteins. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cancer cells, leading to cell death. Additionally, the compound can modulate the activity of selenoproteins, which are involved in antioxidant defense and redox signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analog is 1,4-phenylenebis(methylene)selenocyanate (XSC), which shares the selenocyanate moiety but differs in its aromatic core (a phenylenebis group vs. a diphenylethyl group in 2-oxo-1,2-diphenylethyl selenocyanate). This structural divergence may influence solubility, bioavailability, and target specificity.

Chemopreventive Efficacy

Key Findings from Analogous Compounds:

XSC: In a DMBA-induced mammary tumor model, XSC (80 ppm in diet) reduced tumor incidence from 88% to 20% and tumor multiplicity from 3.96 to 0.28 tumors/rat . Mechanistically, XSC inhibited DMBA-DNA adduct formation in mammary tissue, particularly targeting bay-region diol-epoxide adducts (anti-diol-epoxide:deoxyguanosine, syn-diol-epoxide:deoxyadenosine) .

Inorganic Selenium (Na₂SeO₃): At 2.0 ppm dietary selenium, tumor incidence in mice dropped from 56% to 16%, but toxicity concerns limit its utility .

Toxicity Profiles

  • XSC: Demonstrated low toxicity at chemopreventive doses (40 ppm selenium equivalent), contrasting with inorganic selenium’s narrow therapeutic window .
  • This compound: While toxicity data are lacking, its organoselenium nature suggests a profile closer to XSC than inorganic salts.

Mechanistic Divergence

Comparative Data Table

Parameter XSC Na₂SeO₃ This compound (Inferred)
Effective Dose 80 ppm (40 ppm Se) 2.0 ppm Se Likely similar to XSC
Tumor Incidence Reduction 88% → 20% 56% → 16% Not tested
Key Mechanism DMBA-DNA adduct inhibition Cell cycle arrest (S-G2 phase) Hypothesized adduct inhibition
Toxicity Low High Likely low

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